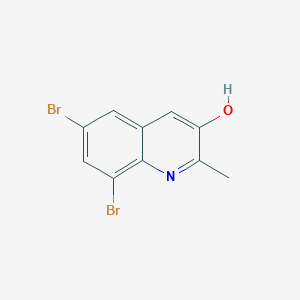

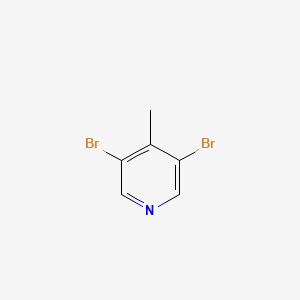

6,8-Dibromo-2-methylquinolin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 6,8-Dibromo-2-methylquinolin-3-ol involves various strategies, including palladium-catalyzed cascade reactions and Suzuki–Miyaura cross-coupling reactions. For instance, the synthesis of 3,6,8-tribromoquinoline, which is structurally similar to the compound of interest, was achieved by bromination of 1,2,3,4-tetrahydroquinoline, followed by Suzuki–Miyaura cross-coupling to yield 3,6,8-triarylquinolines . Another approach involved a three-component cascade reaction using gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids to synthesize 3-aryl-2-aminoquinolines . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences their reactivity and interaction with other molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the quinoline core.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is diverse, allowing for the synthesis of various functionalized compounds. For example, the refluxation of 6,8-dibromo-2-methylquinazolin-4-one derivatives with hydroxylamine hydrochloride and potassium hydroxide leads to the formation of isoxazole derivatives . Additionally, the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with aromatic aldehydes results in the formation of Schiff bases with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of bromine atoms and the specific substituents on the quinoline ring. These properties are crucial for their biological activity and interaction with biological targets. For instance, the analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety was evaluated, indicating the potential therapeutic applications of these compounds . The antimicrobial screening of Schiff bases derived from 6,8-dibromo-2-phenylquinazolin-4(3H)-ones also demonstrated the significance of these properties in determining biological efficacy .

科学的研究の応用

Synthesis and Antimicrobial Screening

- A study explored the synthesis, characterization, and antimicrobial screening of new isoxazole derivatives incorporating a 6, 8-dibromo-2-methylquinazolin-4-one moiety. These compounds were evaluated for antibacterial and antifungal activity, highlighting the potential of 6,8-dibromo-2-methylquinolin-3-ol derivatives in antimicrobial research (Savaliya, 2022).

Metal Complexes and Therapeutic Applications

- Another investigation focused on designing, synthesizing, and assessing novel metal complexes of 3-Amino-6,8-Dibromo-2-Methyl Quinazolin-4(3H)-One. These complexes were characterized and tested in vitro against a variety of microorganisms to assess their antimicrobial properties, indicating the potential of such complexes in therapeutic applications (Peter & Lucky, 2015).

Chemosensors for Metal Ion Detection

- Research on the development of two fluorescent chemosensors for selective detection of Zn2+ and Al3+ ions on a quinoline platform demonstrated the application of this compound derivatives in the creation of sensitive and selective probes for metal ions. This study also elucidated the structures of the metal-bound chemosensors, showing potential in biological studies and environmental monitoring (Ghorai, Pal, Karmakar, & Saha, 2020).

Safety and Hazards

将来の方向性

While specific future directions for 6,8-Dibromo-2-methylquinolin-3-ol are not mentioned in the available resources, quinoline derivatives have been highlighted for their potential in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s versatility makes it an indispensable tool for various studies, unlocking new possibilities for innovation.

特性

IUPAC Name |

6,8-dibromo-2-methylquinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPLIFZQANEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363020 |

Source

|

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59869-01-1 |

Source

|

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)

![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

![4,6-dimethyl-N'-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1300382.png)